molecular formula C11H11F2NO3 B8486011 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Cat. No.: B8486011
M. Wt: 243.21 g/mol
InChI Key: WMFFVAZKIWXNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is a chemical compound known for its role as a γ-secretase inhibitor. This compound is often used in scientific research, particularly in studies related to neuronal differentiation and Alzheimer’s disease. Its chemical formula is C23H26F2N2O4, and it has a molecular weight of 432.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine typically involves the coupling of 3,5-difluorophenylacetic acid with L-alanine. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is widely used in scientific research due to its role as a γ-secretase inhibitor. Some of its applications include:

Mechanism of Action

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine exerts its effects by inhibiting γ-secretase, an enzyme complex involved in the proteolytic processing of several proteins, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-beta peptides, which are associated with the pathogenesis of Alzheimer’s disease. The inhibition of γ-secretase also affects Notch signaling, which plays a crucial role in cell differentiation and development .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenylglycine 1,1-dimethylethyl ester: Another γ-secretase inhibitor with similar applications in Alzheimer’s disease research.

    DAPT: A well-known γ-secretase inhibitor used in various research studies.

Uniqueness

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine is unique due to its specific structure, which allows it to effectively inhibit γ-secretase without affecting other proteases. This specificity makes it a valuable tool in research focused on Alzheimer’s disease and neuronal differentiation .

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

WMFFVAZKIWXNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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